cis-4-Octenedioic acid

描述

Contextualization within Dicarboxylic Acid Metabolism

Cis-4-Octenedioic acid is recognized as an intermediate product in the metabolic breakdown of certain unsaturated fatty acids. nih.gov Dicarboxylic acids are not typically major end products of fatty acid oxidation in healthy individuals but their presence increases under conditions of high fatty acid flux or when beta-oxidation is impaired.

Research has established that this compound is a metabolite derived from the omega-oxidation and subsequent beta-oxidation of linoleic acid, a common polyunsaturated fatty acid. nih.govresearchgate.net A proposed metabolic sequence suggests that linoleic acid is first converted to cis-4-decenoic acid, which then undergoes further oxidation to form cis-4-decenedioic acid (c4DC10). This C10 dicarboxylic acid is then shortened via beta-oxidation to yield this compound (c4DC8). nih.govacs.org The metabolic pathway can proceed further, ultimately leading to the formation of adipic acid (DC6). nih.gov

The presence of a double bond at the fourth carbon position appears to be a rate-limiting factor for the beta-oxidation process. nih.govacs.org This can lead to an accumulation of metabolites with a cis-4 structure, including this compound. Consequently, elevated urinary levels of this and other unsaturated dicarboxylic acids have been observed in individuals with certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. ebi.ac.uk In such conditions, the impaired oxidation of fatty acids leads to the shunting of intermediates into alternative pathways like omega-oxidation, resulting in increased production and excretion of dicarboxylic acids. ebi.ac.uk Furthermore, this compound has been identified as one of several potential biomarkers in animal studies of hyperlipidemia, where its levels change in response to a high-fat diet. nih.gov

Structural and Stereoisomeric Considerations of Unsaturated Octenedioic Acids

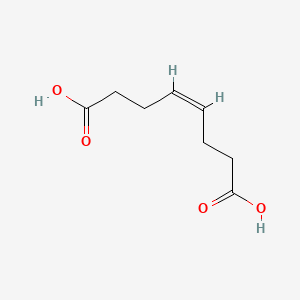

The chemical identity and biological activity of this compound are defined by its specific molecular structure and stereochemistry. smolecule.com As an octenedioic acid, it possesses an eight-carbon chain, making it a medium-chain fatty acid. foodb.cachemfont.ca The presence of two carboxylic acid groups, one at each end of the chain, classifies it as a dicarboxylic acid. cymitquimica.com

A crucial feature of its structure is the carbon-carbon double bond between the fourth and fifth carbon atoms (C4 and C5). cymitquimica.com The spatial arrangement of the substituents around this double bond gives rise to geometrical isomerism, a type of stereoisomerism. savemyexams.com The prefix "cis" (or the designation "Z" in IUPAC nomenclature) indicates that the carbon chains attached to the double bond are on the same side of the bond axis. cymitquimica.compcc.eu This is in contrast to its "trans" (or "E") isomer, trans-4-octenedioic acid, where the carbon chains are on opposite sides. This difference in geometry, arising from the restricted rotation around the double bond, results in distinct physical and chemical properties for the cis and trans isomers. savemyexams.compcc.eu

The family of unsaturated octenedioic acids also includes positional isomers, which differ in the location of the double bond along the carbon chain. An example is 2-octenedioic acid, where the double bond is between C2 and C3. nih.gov Another is cis-3-octenedioic acid, a metabolite that can be formed from the metabolism of oleic acid. nih.gov The specific position and configuration (cis or trans) of the double bond are critical, as metabolic enzymes often exhibit high specificity for a particular isomer, influencing the compound's metabolic fate and biological significance. nih.gov

Structure

3D Structure

属性

IUPAC Name |

(Z)-oct-4-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVYKEXVMZXOAH-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314525 | |

| Record name | cis-4-Octenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-4-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38561-68-1 | |

| Record name | cis-4-Octenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38561-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-Octenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38561-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 - 98 °C | |

| Record name | cis-4-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Metabolic Pathways

Derivation from Polyunsaturated Fatty Acids

The metabolic origin of cis-4-octenedioic acid is traced back to the breakdown of common dietary polyunsaturated fatty acids. In vitro studies using rat liver homogenates and analyses of urinary organic acids in patients with metabolic disorders have provided strong evidence for these biosynthetic origins. nih.govresearchgate.net

Research has identified linoleic acid, an 18-carbon omega-6 polyunsaturated fatty acid, as a primary precursor for the formation of this compound. nih.govresearchgate.netresearchgate.net The metabolic processing of linoleic acid through successive oxidation cycles yields a series of shorter-chain fatty acids. When this process is disrupted, alternative pathways are engaged, leading to the production of metabolites like this compound. The identification of cis-4-decenoate, an intermediate in this pathway, in the plasma of patients with certain metabolic deficiencies further solidifies its link to linoleic acid catabolism. nih.gov

During the catabolism of linoleic acid, cis-4-decenoic acid is formed as a key intermediate metabolite. nih.govresearchgate.net This 10-carbon monounsaturated fatty acid is subsequently oxidized to its dicarboxylic acid form, cis-4-decenedioic acid. Further beta-oxidation of cis-4-decenedioic acid results in the shortening of the carbon chain to produce the 8-carbon dicarboxylic acid, this compound. nih.govresearchgate.net The accumulation of cis-4-decenoic acid is considered a pathognomonic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. nih.govnih.gov

Table 1: Metabolic Pathway from Linoleic Acid to this compound

| Precursor/Intermediate | Chemical Class | Role in Pathway |

|---|---|---|

| Linoleic Acid | Polyunsaturated Fatty Acid | Primary precursor from which the metabolic cascade originates. nih.govresearchgate.net |

| cis-4-Decenoic Acid | Monounsaturated Fatty Acid | An intermediary metabolite formed from the oxidation of linoleic acid. nih.govresearchgate.netnih.gov |

| cis-4-Decenedioic Acid | Dicarboxylic Acid | Formed by the omega-oxidation of cis-4-decenoic acid; direct precursor to cis-4-octenedioic acid via beta-oxidation. nih.govresearchgate.net |

| cis-4-Octenedioic Acid | Dicarboxylic Fatty Acid | End product of this specific metabolic sequence, often accumulating when beta-oxidation is impaired. nih.govresearchgate.net |

Linoleic Acid as a Primary Precursor

Mechanisms of Formation: Omega-Oxidation and Beta-Oxidation

The synthesis of this compound involves a sophisticated interplay between two major fatty acid oxidation pathways: omega-oxidation, which occurs in the endoplasmic reticulum, and beta-oxidation, which primarily takes place in the mitochondria. allen.inwikipedia.org

Normally, fatty acids are degraded in the mitochondria via beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA. wikipedia.org However, when mitochondrial beta-oxidation is defective or overwhelmed, fatty acids can be shunted to an alternative pathway known as omega (ω)-oxidation. allen.innih.gov

Omega-oxidation begins with the hydroxylation of the terminal methyl (omega) carbon of the fatty acid, a reaction catalyzed by cytochrome P450 enzymes in the endoplasmic reticulum. allen.inigntu.ac.in This hydroxyl group is then further oxidized to a carboxylic acid group, forming a dicarboxylic acid. allen.innih.gov This newly formed dicarboxylic acid can then be transported to the mitochondria to undergo beta-oxidation from either one or both ends of the molecule. researchgate.netnih.gov The formation of this compound from its precursor, cis-4-decenedioic acid, is an example of this subsequent beta-oxidation of a dicarboxylic acid. nih.gov

The accumulation of this compound and its precursors is frequently observed in individuals with inherited disorders of fatty acid oxidation, most notably medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. smolecule.comebi.ac.ukhmdb.ca MCAD is the enzyme responsible for the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acids (those with 6 to 12 carbons). mdpi.com

In MCAD deficiency, the beta-oxidation of medium-chain acyl-CoAs is blocked. This leads to the accumulation of substrates like octanoyl-CoA and decenoyl-CoA. nih.gov Furthermore, the presence of a double bond at specific positions, such as the cis-4 position, can make the fatty acid a poor substrate for the enzymes of the beta-oxidation spiral, creating a metabolic bottleneck. nih.govresearchgate.netresearchgate.net This inhibition of further beta-oxidation causes the upstream intermediates, including cis-4-decenoic acid and subsequently this compound, to accumulate and be excreted in the urine. nih.govresearchgate.netebi.ac.uk

Sequential Fatty Acid Oxidation Steps

Interplay with Broader Fatty Acid Metabolism Pathways

The formation of this compound is intrinsically linked to the broader landscape of fatty acid metabolism. Its presence is a diagnostic marker for disruptions in this system, highlighting the crucial interplay between different cellular compartments and oxidative pathways. sci-hub.se When the high-capacity mitochondrial beta-oxidation pathway is compromised, the cell reroutes unmetabolized fatty acids to microsomal omega-oxidation as a compensatory mechanism. nih.govmdpi.com

Role As a Biochemical and Metabolic Biomarker

Association with Inherited Disorders of Fatty Acid Oxidation

Inherited disorders of fatty acid oxidation are a group of genetic conditions that prevent the body from breaking down fatty acids to produce energy. cis-4-Octenedioic acid has been identified as a key metabolite in the diagnosis and understanding of these disorders.

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is the most common inherited disorder of fatty acid β-oxidation. nih.gov It results from a deficiency in the medium-chain acyl-CoA dehydrogenase enzyme, which is crucial for breaking down medium-chain fatty acids. This deficiency leads to the accumulation of specific medium-chain fatty acids and their derivatives in tissues and biological fluids. frontiersin.org

In patients with MCADD, the metabolic pathway for oxidizing unsaturated fatty acids like linoleate (B1235992) and oleate (B1233923) is inhibited to a greater extent than that for saturated fatty acids. nih.govresearchgate.net This disruption leads to the urinary excretion of various abnormal metabolites, including this compound. nih.gov The presence of this compound, along with other markers like hexanoylglycine (B26119) and suberylglycine, is a characteristic finding in the urine of individuals with MCADD, particularly during periods of metabolic decompensation. nih.govnih.govebi.ac.uk

Characterization of Abnormal Urinary Excretion Patterns

The analysis of urinary organic acids is a cornerstone in the diagnosis of fatty acid oxidation disorders. In MCADD, a distinctive pattern of dicarboxylic aciduria is observed, which is often nonketotic. nih.gov Research has shown a disproportionate increase in the excretion of unsaturated dicarboxylic acids in MCADD patients compared to healthy individuals or those with other forms of nonketotic dicarboxylic aciduria. nih.govresearchgate.net

While the most significant increase is often seen in cis-4-decenedioic acid, alterations in other unsaturated dicarboxylic acids, including this compound, are also noted. nih.govebi.ac.uk Specifically, studies have observed that while the excretion of cis-3-octenedioic and cis-5-decenedioic acids may be slightly decreased, the levels of this compound can be elevated. nih.govresearchgate.netnih.gov This specific urinary profile helps in differentiating MCADD from other metabolic disorders.

| Metabolite | Typical Excretion Pattern in MCADD | Reference |

| This compound | Elevated | nih.gov |

| cis-4-Decenedioic acid | Significantly Increased | nih.govresearchgate.net |

| cis-3-Octenedioic acid | Slightly Decreased | nih.govresearchgate.net |

| cis-5-Decenedioic acid | Slightly Decreased | nih.govresearchgate.net |

| cis-5-Dodecenedioic acid | Increased | nih.govresearchgate.net |

| Hexanoylglycine | Elevated | nih.govebi.ac.uk |

| Suberylglycine | Elevated | nih.govebi.ac.uk |

Significance in Acquired Metabolic Dysregulations

Beyond inherited disorders, this compound levels can also be altered in acquired metabolic conditions, providing insights into the underlying pathophysiology.

Alterations in Plasma and Urinary Metabolomic Profiles in Hypertriglyceridemia

Hypertriglyceridemia, a condition characterized by high levels of triglycerides in the blood, is a known risk factor for cardiovascular disease. Metabolomic studies have revealed distinct profiles in individuals with hypertriglyceridemia compared to those with normal triglyceride levels.

One study comparing non-diabetic and non-obese individuals with borderline-to-moderate hypertriglyceridemia to a control group found significantly lower plasma levels of this compound in the hypertriglyceridemia group. science.gov This finding suggests a potential alteration in fatty acid metabolism in individuals with elevated triglycerides.

Manifestations in Drug-Induced Metabolic Perturbations, e.g., Hepatotoxicity

Drug-induced metabolic perturbations, particularly hepatotoxicity (liver damage), can lead to changes in metabolic profiles. A study investigating biomarkers for anti-tuberculosis drug-induced liver injury (ATB-DILI) identified this compound as a potential biomarker. nih.gov In this study, urinary levels of this compound were among the metabolites that showed alterations in patients who developed ATB-DILI. nih.gov This suggests that this compound may be involved in the metabolic response to drug-induced liver stress.

Implications in Hyperlipidemia Research

Hyperlipidemia is a broader term for elevated levels of lipids (fats) in the blood, including cholesterol and triglycerides. Research into hyperlipidemia has utilized metabolomics to identify potential biomarkers and understand the metabolic pathways involved.

In a study on hyperlipidemic rats, it was found that hyperlipidemia led to an increased rate of beta-oxidation and an accumulation of certain fatty acids, including this compound, in the urine. sci-hub.se Interestingly, intervention with Citri Reticulatae Chachiensis Pericarpium (CRCP) was shown to reverse these abnormal changes, including the elevated levels of this compound. nih.govsci-hub.se This suggests that this compound could serve as a biomarker for monitoring the metabolic state in hyperlipidemia and the response to therapeutic interventions.

| Condition | Sample Type | Observed Change in this compound | Reference |

| Hypertriglyceridemia | Plasma | Lower levels | science.gov |

| Drug-Induced Hepatotoxicity (ATB-DILI) | Urine | Altered levels | nih.gov |

| Hyperlipidemia (in rats) | Urine | Increased levels | sci-hub.se |

Differentiation from Other Dicarboxylic Acids in Metabolic Context

The differentiation of this compound from other dicarboxylic acids is crucial for the accurate diagnosis and understanding of various metabolic disorders. Due to their similar physicochemical properties, distinguishing between dicarboxylic acid isomers and homologs can be analytically challenging. ichf.edu.plnih.gov However, their unique metabolic origins and the specific enzymatic pathways they are involved in provide a basis for their differentiation in a clinical and metabolic context.

The primary distinguishing feature of this compound is its metabolic origin. Research, including in vitro studies with rat liver homogenates, has established that this compound is a metabolic product derived specifically from the oxidation of linoleic acid, an essential omega-6 polyunsaturated fatty acid. nih.govresearchgate.netresearchgate.net This is distinct from other C8 dicarboxylic acids, such as the saturated suberic acid (octanedioic acid) and the isomeric cis-3-octenedioic acid. Suberic acid is a more general marker of disrupted fatty acid oxidation and can be derived from the metabolism of multiple fatty acids, including oleic acid. nih.govhealthmatters.io Cis-3-octenedioic acid, on the other hand, is proposed to originate from the oxidation of oleic acid. nih.govresearchgate.net

In the context of inborn errors of metabolism, particularly fatty acid oxidation disorders, the profile of excreted dicarboxylic acids provides critical diagnostic clues.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency : This is the most common inherited disorder of mitochondrial fatty acid β-oxidation. nih.gov A key characteristic of MCAD deficiency is a significant elevation of specific unsaturated dicarboxylic acids in the urine. nih.govebi.ac.uk While a general dicarboxylic aciduria is present, the profile is distinct from other conditions. mdpi.com Patients with MCAD deficiency often show a disproportionate increase in unsaturated dicarboxylic acids, with this compound being a noted metabolite. nih.govkoreamed.org The accumulation of this specific metabolite is consistent with the idea that the enzymatic block in MCAD deficiency inhibits the metabolic oxidation of unsaturated fatty acids like linoleic acid. nih.govebi.ac.uk The presence of this compound, alongside other markers like cis-4-decenedioic acid, suberylglycine, and octanoylcarnitine, helps to pinpoint the defect to MCAD. nih.govebi.ac.ukkoreamed.org

Other Fatty Acid Oxidation Disorders : In contrast to MCAD deficiency, other fatty acid oxidation defects present with different dicarboxylic acid profiles. For instance, in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, a different pattern of 3-hydroxydicarboxylic acids is observed. nih.gov While dicarboxylic aciduria is a common feature in conditions with impaired fatty acid oxidation, the specific type and relative abundance of the acids are key differentiators. mdpi.comnih.gov

Zellweger Syndrome : This is a peroxisomal biogenesis disorder characterized by the reduction or absence of functional peroxisomes, which are essential for the beta-oxidation of very-long-chain fatty acids (VLCFAs). physio-pedia.comfrontiersin.org While patients with Zellweger syndrome accumulate VLCFAs, the urinary organic acid profile, including dicarboxylic acids, differs from that seen in mitochondrial fatty acid oxidation defects like MCAD deficiency. nih.govmayocliniclabs.com The primary biochemical markers for Zellweger syndrome are elevated levels of C26:0 and C26:1 fatty acids and altered ratios of C24:0/C22:0 and C26:0/C22:0. frontiersin.org

The differentiation is often accomplished using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS), which can separate and identify specific isomers based on their unique fragmentation patterns after derivatization. nih.govgoogle.comoup.com

Table 1: Differentiation of this compound from Other Dicarboxylic Acids in Metabolic Disorders

| Feature | This compound | Suberic Acid (Octanedioic Acid) | Sebacic Acid (Decanedioic Acid) | Adipic Acid (Hexanedioic Acid) |

| Chemical Formula | C₈H₁₂O₄ nih.gov | C₈H₁₄O₄ hmdb.ca | C₁₀H₁₈O₄ | C₆H₁₀O₄ |

| Metabolic Precursor(s) | Linoleic Acid nih.govresearchgate.net | Oleic Acid, other fatty acids nih.gov | Oleic Acid, other long-chain fatty acids | Linoleic Acid, Oleic Acid (via β-oxidation of longer-chain dicarboxylic acids) nih.gov |

| Primary Associated Disorder(s) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency ebi.ac.uksmolecule.comchemfont.ca | Fatty Acid Oxidation Disorders (e.g., MCAD Deficiency), Carnitine Deficiency hmdb.ca | Fatty Acid Oxidation Disorders, particularly with medium-chain triglyceride (MCT) administration mdpi.comkoreamed.org | Fatty Acid Oxidation Disorders nih.govhealthmatters.io |

| Key Distinguishing Factors | Specific marker for impaired linoleic acid metabolism. nih.gov Its presence alongside cis-4-decenedioic acid is highly indicative of MCAD deficiency. nih.gov | A more general marker of ω-oxidation pathway activation due to impaired β-oxidation. healthmatters.io | Often elevated with suberic and adipic acids but can be the predominant dicarboxylic acid under MCT load. mdpi.com | End product of β-oxidation of several longer-chain dicarboxylic acids. nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Gas Chromatography-Based Techniques

Gas chromatography (GC) is a cornerstone in the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like cis-4-octenedioic acid, derivatization is a necessary step to increase their volatility for GC analysis. escholarship.org

Gas-Liquid Chromatography (GLC) for Urinary Organic Acid Analysis

Gas-liquid chromatography (GLC) has been effectively used in the analysis of urinary organic acids, including this compound. researchgate.net This technique separates compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. In the context of urinary analysis, GLC helps in creating profiles of organic acids, which can be indicative of various metabolic states. Research has proposed that urinary this compound may be derived from the metabolism of linoleic acid. researchgate.net The retention time of the derivatized this compound in the GLC system is a key parameter for its initial identification. researchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS) for Structural Elucidation and Quantification

The coupling of gas chromatography with mass spectrometry (GC/MS) provides a powerful tool for both the structural elucidation and quantification of this compound. researchgate.netebi.ac.uk GC separates the components of a mixture, and the mass spectrometer fragments the individual components, producing a unique mass spectrum that acts as a chemical fingerprint.

For structural confirmation, the mass spectrum of the derivatized this compound is compared with that of a known standard or with library spectra. This has been instrumental in the characterization of unsaturated dicarboxylic acids in urine. ebi.ac.uk GC/MS is also a key technique for the quantitative analysis of organic acids in urine for metabolic profiling applications. nih.gov The high sensitivity and specificity of GC/MS allow for the detection and measurement of even low concentrations of this compound, which is crucial in studying metabolic disorders. ebi.ac.uk

| Technique | Application for this compound | Key Findings/Capabilities |

| GLC | Urinary organic acid analysis | - Identification based on retention times. researchgate.net - Suggests linoleic acid as a potential metabolic precursor. researchgate.net |

| GC/MS | Structural elucidation and quantification | - Confirms chemical structure through mass spectral data. ebi.ac.uk - Enables sensitive quantification in biological samples like urine. nih.gov |

Liquid Chromatography-Based Techniques

Liquid chromatography (LC) is a versatile analytical technique used for separating a wide range of compounds. Unlike GC, it does not require the analyte to be volatile, making it suitable for the direct analysis of many biological molecules.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-performance liquid chromatography (HPLC) is a high-pressure form of liquid chromatography that allows for the efficient separation and purification of compounds from complex mixtures. sci-hub.senih.gov In the study of this compound and other fatty acids, HPLC can be used to isolate the compound of interest from a biological matrix before further analysis, such as mass spectrometry. nih.gov The separation is based on the compound's affinity for the stationary phase within the HPLC column. nih.gov By carefully selecting the column and mobile phase, a high degree of purification can be achieved. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomics Profiling

Ultra-performance liquid chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, speed, and sensitivity. sci-hub.se When coupled with mass spectrometry (UPLC-MS), it becomes a powerful platform for metabolomics, the comprehensive study of small molecules (metabolites) in a biological system. nih.govsci-hub.se

UPLC-MS has been utilized for the non-targeted metabolomics analysis of urine, where it has successfully identified changes in the levels of various metabolites, including this compound, in response to certain conditions. sci-hub.sesci-hub.se For instance, studies have shown that in states of hyperlipidemia, there is an accumulation of fatty acids like this compound, and UPLC-MS can track the decrease in these compounds following therapeutic intervention. sci-hub.se This technique is valued for its rapid separation and high sensitivity in metabolic research. sci-hub.se

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) for Urinary Metabolite Profiling

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large and fragile molecules, while time-of-flight (TOF) mass spectrometry offers high mass accuracy and resolution. The combination, ESI-TOF-MS, is a powerful tool for identifying unknown compounds in complex mixtures like urine. nih.gov

In the context of urinary metabolite profiling, ESI-TOF-MS has been used to identify a wide range of compounds, including this compound. nih.gov The high mass accuracy of TOF allows for the determination of the elemental composition of the detected ions, which is a critical step in the identification of unknown metabolites. nih.gov For example, in studies of diabetic nephropathy, ESI-TOF-MS analysis of urine has revealed significant changes in the levels of numerous metabolites, with this compound being one of the identified compounds. nih.gov

| Technique | Application for this compound | Key Findings/Capabilities |

| HPLC | Separation and Purification | - Isolation of this compound from complex mixtures. nih.govresearchgate.net - Enables collection of the pure compound for further characterization. nih.gov |

| UPLC-MS | Metabolomics Profiling | - High-resolution separation and sensitive detection of this compound in metabolomics studies. sci-hub.sesci-hub.se - Allows for monitoring changes in metabolite levels in response to physiological or pathological states. sci-hub.se |

| ESI-TOF-MS | Urinary Metabolite Profiling | - Accurate mass measurement for the identification of this compound in urine. nih.gov - Provides comprehensive profiling of urinary metabolites. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its carbon skeleton and the stereochemistry of the double bond.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is simplified by the molecule's C₂ symmetry. The structure, HOOC-CH₂-CH₂-CH=CH-CH₂-CH₂-COOH, features three distinct sets of non-equivalent protons.

Olefinic Protons (H-4, H-5): These protons are attached to the carbons of the double bond.

Allylic Protons (H-3, H-6): These are the methylene (B1212753) protons adjacent to the double bond.

Methylene Protons (H-2, H-7): These protons are adjacent to the carboxylic acid groups.

Experimental data obtained in water at a pH of 7.0 reveals signals corresponding to these protons. The olefinic protons appear as a multiplet around 5.44 ppm. The two sets of methylene protons are observed as overlapping multiplets in the range of 2.22 to 2.33 ppm. The cis configuration of the double bond influences the coupling constant between the olefinic protons (H-4 and H-5), which is typically in the range of 6-15 Hz for cis-vinylic hydrogens.

| Proton Assignment | Expected Chemical Shift (ppm) | Experimental Chemical Shift (ppm) Current time information in Madison County, US. |

|---|---|---|

| Olefinic (H-4, H-5) | 5.0 - 5.8 | ~5.44 |

| Allylic (H-3, H-6) & Methylene (H-2, H-7) | 2.0 - 2.5 | 2.22 - 2.33 |

Data acquired in H₂O at pH 7.00 on a 500 MHz instrument.

Mass Spectrometry (MS) Fragmentation Pathways and Tandem MS Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (MW: 172.18 g/mol ), tandem mass spectrometry (MS/MS) provides detailed structural information by isolating a precursor ion and inducing further fragmentation. Current time information in Madison County, US.

In positive ion mode, the protonated molecule [M+H]⁺ (m/z 173) is often the precursor ion. Common fragmentation pathways for dicarboxylic acids involve sequential neutral losses of water (H₂O) and carbon monoxide (CO). exlibrisgroup.com.cn

Experimental LC-MS/MS data for this compound reveals several key fragment ions. Current time information in Madison County, US. A prominent fragmentation pathway initiated from the [M+H]⁺ ion includes an initial loss of a water molecule to form the ion at m/z 155, followed by the loss of a second water molecule to yield an ion at m/z 137. Subsequent or alternative fragmentation from m/z 155 involves the loss of carbon monoxide, producing an ion at m/z 127. Further fragmentation can lead to smaller, stable ions, such as the fragment observed at m/z 81.

In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 171) undergoes fragmentation primarily through decarboxylation (loss of CO₂) and dehydration (loss of H₂O). cdnsciencepub.com

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 173 ([M+H]⁺) | 155 | H₂O |

| 173 ([M+H]⁺) | 137 | 2x H₂O |

| 155 | 127 | CO |

| 171 ([M-H]⁻) | 127 | CO₂ |

Derivatization Strategies for Enhanced Analytical Performance (e.g., Trimethylsilyl (B98337) Derivatives)

The analysis of polar compounds like dicarboxylic acids by gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step. This chemical modification converts the non-volatile and thermally labile carboxylic acid groups into more volatile and stable derivatives, improving chromatographic separation and detection. nih.govnih.gov

One of the most common derivatization strategies is trimethylsilylation, which replaces the active hydrogens of the carboxylic acid groups with a trimethylsilyl (TMS) group, -Si(CH₃)₃. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often with a catalyst like trimethylchlorosilane (TMCS). researchgate.net

The derivatization of this compound yields its di-trimethylsilyl ester. This transformation provides several analytical advantages:

Increased Volatility: The TMS ester is significantly more volatile than the parent acid, allowing it to be analyzed by GC.

Improved Thermal Stability: The derivative is more stable at the high temperatures used in the GC injector and column. nih.gov

Characteristic Mass Spectra: The TMS derivative produces a unique and predictable fragmentation pattern under electron ionization (EI), which aids in its identification and quantification. exlibrisgroup.com.cnchalmers.se Common fragments for TMS derivatives of dicarboxylic acids include the loss of a methyl group ([M-15]⁺) and ions characteristic of the silylated carboxyl group. chalmers.senih.gov

This strategy is particularly useful for the routine analysis of dicarboxylic acids in complex biological or environmental samples, where it enhances both sensitivity and reproducibility. researchgate.netnih.gov

Chemical Synthesis and Derivatization for Academic Research

Laboratory-Scale Synthetic Methodologies for Authentic Sample Generation

For research applications requiring pure, authenticated samples of cis-4-octenedioic acid, several laboratory-scale chemical synthesis methods have been established. These methods are crucial for producing the compound for use as a standard in analytical studies or as a starting material for further chemical transformations.

One common approach involves the oxidation of corresponding unsaturated fatty acids. smolecule.com Another established chemical route proceeds through the reaction of specific dicarboxylic acids with reagents designed to introduce a cis-double bond into the carbon chain. smolecule.com A specific and documented method for the synthesis of cis-4-octene-1,8-dioic acid and its esters was reported in 1974, providing a foundational methodology for generating authentic samples for academic and procedural development. chemfont.ca The availability of such synthetic routes is essential for researchers to confirm the identity of the compound in biological samples and to study its chemical properties. smolecule.com The compound's structure, featuring two carboxylic acid groups and a single cis-double bond, allows it to participate in various chemical reactions like esterification and polymerization, making it a versatile building block in organic synthesis. cymitquimica.com

Table 1: Overview of Laboratory Synthesis Approaches

| Synthetic Approach | Description | Relevance |

|---|---|---|

| Oxidation | Involves the oxidation of a suitable unsaturated fatty acid precursor to yield the dicarboxylic acid. | A general and accessible method for producing dicarboxylic acids. smolecule.com |

| Dicarboxylic Acid Modification | Starts with a different dicarboxylic acid and introduces the cis-double bond through specific chemical reactions. | Allows for the creation of the target molecule from potentially more common starting materials. smolecule.com |

| Published Protocol (Barco et al., 1974) | A specific, detailed procedure for the synthesis of cis-4-octene-1,8-dioic acid and its esters. | Provides a validated, reproducible method for generating high-purity samples for research standards. chemfont.ca |

Preparation of Derivatives for Specific Research Applications (e.g., TMS derivatives)

In many research contexts, particularly in metabolomics and the analysis of biological fluids, direct analysis of this compound can be challenging due to its polarity and low volatility. To overcome this, the compound is often converted into a more volatile and thermally stable derivative prior to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netebi.ac.uk

The most common derivatization procedure for organic acids, including this compound, is trimethylsilylation. researchgate.netresearchgate.net This process involves reacting the carboxylic acid groups with a silylating agent, such as a mixture of O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), in a solvent like pyridine. uva.nl The reaction replaces the acidic protons on the two carboxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, forming the bis(trimethylsilyl) ester of this compound. uva.nlnih.gov This derivatization increases the compound's volatility, making it suitable for GC-MS analysis, which is used to identify and quantify its presence in complex mixtures like urine. ebi.ac.ukuva.nl The mass fragmentation pathways of the TMS derivative of this compound have been characterized, allowing for its confident identification in metabolic profiling studies. researchgate.net

Table 2: Trimethylsilyl (TMS) Derivatization of this compound

| Parameter | Description |

|---|---|

| Purpose | To increase volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netuva.nl |

| Common Reagents | O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). uva.nl |

| Reaction | The acidic protons of the carboxylic acid groups are replaced by trimethylsilyl groups. |

| Product | This compound, bis(trimethylsilyl) ester. nih.gov |

| Application | Used in the determination of urinary organic acid profiles and for the identification of metabolites in biological samples. researchgate.netebi.ac.ukresearchgate.net |

Exploration of Biocatalytic Routes for Synthesis

Reflecting a broader trend in chemical manufacturing towards sustainability, there is growing interest in biocatalytic methods for producing valuable chemicals. These routes utilize enzymes or whole microorganisms to perform specific chemical transformations, often with high selectivity and under mild conditions. acib.at

This compound is a known metabolic product, suggesting that biocatalytic synthesis is a viable strategy. smolecule.com It has been identified as a metabolite in the beta-oxidation pathway of unsaturated fatty acids, particularly linoleic acid. researchgate.netresearchgate.net Research indicates a specific metabolic route where cis-4-decenoic acid is converted to this compound (referred to as c4DC8). researchgate.netresearchgate.net The accumulation of this compound in certain metabolic disorders is linked to the rate-limiting nature of enzymes involved in processing fatty acids with a double bond at specific positions. researchgate.net

The exploration of biocatalytic synthesis could involve harnessing the specific enzymes from these natural pathways. Furthermore, advanced synthetic biology approaches, such as engineering common host organisms like Saccharomyces cerevisiae, are being used to produce other dicarboxylic acids from renewable feedstocks like glucose. nih.gov Such strategies could potentially be adapted for the targeted production of this compound, offering a more sustainable alternative to purely chemical synthesis methods. nih.gov

Table 3: Biocatalytic Synthesis Pathways for Dicarboxylic Acids

| Biocatalytic Method | Principle | Potential for this compound |

|---|---|---|

| Whole-Cell Biotransformation | Utilizes living microorganisms that naturally contain the required enzymatic pathways to convert a substrate. acib.at | This compound is a natural metabolite of linoleic acid, suggesting that organisms with this pathway could be used for its production. researchgate.netresearchgate.net |

| Isolated Enzyme Catalysis | Employs specific purified enzymes (e.g., hydratases, dehydrogenases) to perform one or more steps of the synthesis. acib.at | The enzymes responsible for the conversion of cis-4-decenoic acid to this compound could be isolated and used in an enzymatic cascade. researchgate.netresearchgate.net |

| Metabolic Engineering | Involves genetically modifying a host organism (e.g., yeast, E. coli) to introduce and optimize a synthetic pathway for the target molecule from a simple feedstock like glucose. nih.gov | This advanced approach could be applied to create a high-yield, renewable production route for this compound. nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Adipic acid |

| bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| cis-4-decenoic acid |

| cis-4-octene-1,8-dioic acid |

| This compound |

| Glucose |

| Linoleic acid |

| Pyridine |

| Saccharomyces cerevisiae |

Research Applications and Future Directions in Chemical Biology

Mechanistic Studies of Fatty Acid Oxidation Disorders

Elevated levels of cis-4-octenedioic acid in urine are a notable feature in several fatty acid oxidation (FAO) disorders, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. smolecule.comebi.ac.uk In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to their alternative metabolism through omega-oxidation, resulting in the formation and accumulation of dicarboxylic acids like this compound. ebi.ac.ukdiagnosticsolutionslab.com

Studies have shown a significant increase in the urinary excretion of unsaturated dicarboxylic acids, including this compound, in MCAD deficient patients compared to healthy individuals. ebi.ac.uk This accumulation is a direct consequence of the metabolic block in the primary fatty acid degradation pathway. The presence of the cis-4 double bond appears to be a rate-limiting factor for further beta-oxidation, leading to the buildup of this specific metabolite. nih.govresearchgate.net The analysis of urinary organic acids, therefore, serves as a crucial diagnostic tool for identifying these inherited metabolic disorders. nih.govebi.ac.uk

| Disorder | Metabolic Impact | Key Findings |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Impaired beta-oxidation of medium-chain fatty acids. | Significantly increased urinary excretion of this compound and other unsaturated dicarboxylic acids. ebi.ac.ukhmdb.ca |

| Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) | Defective electron transfer in the mitochondrial respiratory chain, affecting fatty acid and amino acid oxidation. | Elevated levels of various acylcarnitines and dicarboxylic acids, including this compound, are observed. nih.gov |

| Dicarboxylic Aciduria | General term for conditions with elevated urinary dicarboxylic acids. | This compound is a characteristic marker, often identified alongside other saturated and unsaturated dicarboxylic acids. nih.govebi.ac.ukacs.org |

Contributions to Understanding Lipid Metabolism and Dysregulation

The study of this compound has provided valuable insights into the broader landscape of lipid metabolism and its dysregulation in various pathological states. Its metabolic origin is linked to the oxidation of linoleic acid, a common polyunsaturated fatty acid. nih.govebi.ac.uk The pathways leading to the formation of this compound highlight the intricate network of fatty acid metabolism and how it adapts when primary pathways are compromised.

In conditions like hyperlipidemia, alterations in the levels of this compound have been observed. One study on non-obese, non-diabetic individuals with borderline-to-moderate hypertriglyceridemia found significantly lower plasma levels of this compound compared to controls. plos.org This finding suggests a potential increase in the oxidation of linoleic acid in these individuals. plos.org Conversely, another study on hyperlipidemic rats showed an increase in this compound, which was reversed by treatment with Citri Reticulatae Chachiensis Pericarpium (CRCP). nih.govsci-hub.semdpi.com These seemingly contradictory findings underscore the complexity of lipid dysregulation and suggest that the role of this compound may vary depending on the specific metabolic context and the organism being studied.

Furthermore, this compound has been implicated in hepatotoxicity studies related to certain drugs, indicating a potential connection between its metabolism and liver function. smolecule.comfrontiersin.org

Application in the Preparation of Chemical Probes and Analogs (e.g., Hsp90 inhibitors)

The dicarboxylic acid structure of this compound makes it a useful building block in the synthesis of more complex molecules, including chemical probes and therapeutic analogs. rjeid.com Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function. rjeid.com

One notable application of a related compound, (4Z)-4-Octenedioic Acid, is in the preparation of dimeric coumermycin A1 analogs. pharmaffiliates.com These analogs have been investigated as inhibitors of Heat shock protein 90 (Hsp90) and have shown potential as anticancer agents in human breast cancer cell lines. pharmaffiliates.com Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous proteins involved in tumor growth, making it an attractive target for cancer therapy. nih.govwikipedia.org The use of dicarboxylic acids in the synthesis of such inhibitors highlights their utility in medicinal chemistry for creating molecules with specific structural and functional properties. The development of bioisosteres for carboxylic acids is an active area of research to improve the pharmacological properties of drug candidates. drughunter.com

| Application Area | Example | Significance |

| Hsp90 Inhibitors | Preparation of dimeric coumermycin A1 analogs using (4Z)-4-Octenedioic Acid. pharmaffiliates.com | These analogs exhibit anticancer activity by targeting Hsp90, a key protein in tumor cell survival. pharmaffiliates.commdpi.com |

| Chemical Probe Synthesis | The dicarboxylic acid moiety can be used as a scaffold for creating probes to study biological targets. rjeid.com | Enables the investigation of protein function and validation of new drug targets. rjeid.com |

| Drug Analogs | Cis-restricted triazole analogues of combretastatin (B1194345) A-4 have been synthesized and evaluated for their cytotoxic activity. mdpi.com | The development of new anticancer agents with improved properties. mdpi.com |

Integration into Systems Biology and Metabolomics Research

This compound is frequently identified as a significant metabolite in untargeted metabolomics studies, which aim to comprehensively profile all small molecules in a biological system. smolecule.comnih.gov These studies are integral to the field of systems biology, providing a snapshot of the metabolic state of an organism under different conditions.

Metabolomic profiling has identified this compound as a potential biomarker in various contexts, including hyperlipidemia and drug-induced liver injury. nih.govmdpi.comfrontiersin.org For instance, in a study on anti-tuberculosis drug-induced liver injury, this compound was one of the metabolites found to be significantly elevated in affected patients. frontiersin.orgfrontiersin.org Similarly, in studies of hyperlipidemia, changes in this compound levels were associated with the condition. nih.govsci-hub.semdpi.com These findings demonstrate the value of including this compound in metabolomic panels for a more comprehensive understanding of metabolic perturbations.

The integration of metabolomics data with other 'omics' data (e.g., genomics, proteomics) in a systems biology framework can help to elucidate the complex interactions that govern health and disease. The consistent appearance of this compound in these studies highlights its role as an informative node in these intricate biological networks.

Development of Novel Analytical Approaches and Diagnostic Platforms

The importance of accurately quantifying this compound and other dicarboxylic acids has driven the development of advanced analytical techniques. rsc.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods used for the identification and quantification of these compounds in biological samples like urine and plasma. ebi.ac.ukebi.ac.uknih.gov

The development of these methods has been crucial for the diagnosis of fatty acid oxidation disorders and for research into metabolic diseases. mdpi.com For example, the use of UPLC-Q-TOF/MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) has enabled the sensitive detection of changes in urinary metabolites, including this compound, in animal models of hyperlipidemia. nih.gov

Future directions in this area include the development of more high-throughput and cost-effective diagnostic platforms. While specific platforms for this compound are not widely established, the general need for better diagnostic tools for metabolic disorders is recognized. google.com The challenges in developing receptors and sensors for dicarboxylic acids are being addressed through various strategies in supramolecular chemistry, which could lead to novel diagnostic applications. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。